

A Comparative Guide to the Bioanalytical Performance of Dihydrodiol-Ibrutinib-d5

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Compound of Interest		
Compound Name:	Dihydrodiol-Ibrutinib-d5	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and performance of **Dihydrodiol-Ibrutinib-d5** as an internal standard in the bioanalysis of Ibrutinib and its active metabolite, Dihydrodiol-Ibrutinib. The data presented is compiled from various validation studies to offer an objective assessment against other commonly used internal standards.

Performance Comparison of Internal Standards in Ibrutinib Bioanalysis

The selection of an appropriate internal standard is critical for the accuracy and reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Ideally, a stable isotope-labeled (SIL) internal standard, such as **Dihydrodiol-Ibrutinib-d5**, is preferred as it shares similar physicochemical properties with the analyte, which helps to compensate for variability in sample preparation and matrix effects. The following tables summarize the performance of **Dihydrodiol-Ibrutinib-d5** in comparison to other internal standards used in the quantification of Ibrutinib and its Dihydrodiol metabolite.



Internal Standar d	Analyte(s)	Linearity Range (ng/mL)	Accurac y (%)	Precisio n (% RSD)	Extractio n Recover y (%)	Matrix Effect (%)	Citation
Dihydrodi ol- Ibrutinib- d5	Ibrutinib, Dihydrodi ol- Ibrutinib	Ibrutinib: 0.200- 800, Dihydrodi ol- Ibrutinib: 0.500- 500	-8.6 to 8.4	< 15.5 (LLOQ), < 11.4 (other levels)	93.9 - 105.2	97.6 - 109.0	[1]
Ibrutinib- d5	Ibrutinib, Dihydrodi ol- Ibrutinib	Not explicitly stated for this IS alone	99.4–110 (Ibrutinib) , 91.7– 118 (Dihydro diol- Ibrutinib)	1.88– 6.04 (Ibrutinib) , 0.59– 27.3 (Dihydro diol- Ibrutinib)	Not specified	92.3 - 103 (Ibrutinib) , 101 - 115 (Dihydro diol- Ibrutinib)	[2][3][4]
Ibrutinib- d4	Ibrutinib, Dihydrodi ol- Ibrutinib, Zanubruti nib, Orelabrut inib, Acalabrut inib	1 - 1000	< 15	1.8 - 9.7	90.4 - 113.6	89.3 - 111.0	[5]
Apixaban (non- deuterate d)	Ibrutinib	0.5 - 48	Within ±15	< 15	Not specified	Not specified	



Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical results. Below are representative experimental protocols for the quantification of Ibrutinib and Dihydrodiol-Ibrutinib using a deuterated internal standard.

Sample Preparation: Protein Precipitation

- To 100 μ L of human plasma, add 20 μ L of the internal standard working solution (e.g., **Dihydrodiol-Ibrutinib-d5** in methanol).
- Vortex the mixture for 30 seconds.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5 μL) into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction

- To 200 μL of human plasma, add 25 μL of the internal standard working solution.
- Add 100 μL of a buffer solution (e.g., 0.1 M ammonium acetate).
- Add 1 mL of extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether)[5].
- Vortex for 10 minutes.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness.



Reconstitute the residue in the mobile phase for injection.

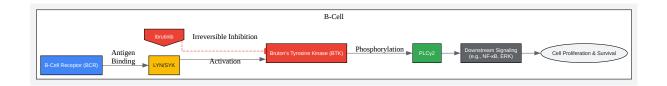
LC-MS/MS Conditions

- Chromatographic Column: A reversed-phase C18 column is commonly used (e.g., XBridge C18, Kinetex XB-C18)[2][5].
- Mobile Phase: A gradient elution is typically employed with a combination of an aqueous phase (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid)[1][5].
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection. The specific precursorto-product ion transitions for Ibrutinib, Dihydrodiol-Ibrutinib, and the deuterated internal standard are optimized for maximum sensitivity and selectivity.

Visualizations

Ibrutinib's Mechanism of Action: BTK Signaling Pathway

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. By binding to a cysteine residue in the active site of BTK, Ibrutinib blocks downstream signaling that promotes B-cell proliferation and survival.[5] This targeted inhibition is the basis for its efficacy in treating various B-cell malignancies.



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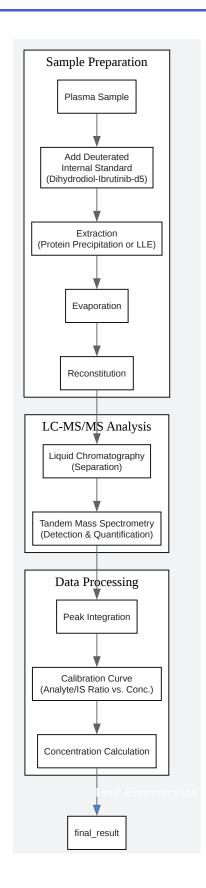


Caption: Ibrutinib's inhibition of the BTK signaling pathway.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of drugs and their metabolites in biological matrices using LC-MS/MS with a deuterated internal standard.





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Caption: A typical bioanalytical workflow using LC-MS/MS.



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